N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide
Description
This compound is a hybrid structure featuring a 1,2,3-triazole core linked to a piperidine ring and a 3-methoxybenzamide moiety. The piperidine ring provides conformational flexibility, a common feature in bioactive molecules targeting central nervous system (CNS) or protease-associated pathways .
Properties
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-16-7-8-20(13-17(16)2)29-15-22(26-27-29)24(31)28-11-9-19(10-12-28)25-23(30)18-5-4-6-21(14-18)32-3/h4-8,13-15,19H,9-12H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRLFRJAEULMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported as novel cdk2 inhibitors. CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (like cdk2) and inhibit their function, leading to alterations in the cell cycle.
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may affect pathways related to cell cycle regulation.
Pharmacokinetics
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have shown significant inhibitory activity against various cell lines, suggesting good bioavailability.
Result of Action
Similar compounds have shown significant inhibitory activity against various cell lines, suggesting that they may induce cell cycle arrest and apoptosis.
Biological Activity
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention in recent pharmacological studies due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.42 g/mol. The compound features a triazole ring, a piperidine moiety, and a methoxybenzamide group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3 |
| Molecular Weight | 344.42 g/mol |
| LogP | 3.5481 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 50.858 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of related triazole compounds. For instance, derivatives of triazoles have shown selective cytotoxicity against various cancer cell lines. The mechanism often involves induction of apoptosis through pathways such as mitochondrial membrane potential disruption and DNA damage. A notable study demonstrated that certain triazole derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin in human leukemic T-cells .
In vitro assays indicated that compounds similar to this compound could effectively inhibit cell proliferation in cancer models, suggesting a promising avenue for further exploration in drug development .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have also been investigated. Compounds with similar structural features were found to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in cellular models . This suggests that this compound may possess similar therapeutic benefits.
Case Studies and Research Findings
Several case studies have been conducted focusing on the biological activity of triazole derivatives:
- Cytotoxicity Assays : Research demonstrated that specific triazole derivatives induced significant morphological changes in cancer cell lines, including chromatin condensation and apoptotic body formation .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds could induce DNA fragmentation without direct intercalation into DNA strands, suggesting alternative pathways for their anticancer effects .
- ADME Profiling : Computer-aided drug design studies indicated favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles for these compounds, supporting their potential as drug candidates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
- Target Compound: Contains a 1,2,3-triazole ring. Triazoles are known for metabolic stability and hydrogen-bonding capabilities .
- N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide (): Replaces the triazole with a pyrazolo[3,4-d]pyrimidine scaffold. Pyrazolo-pyrimidines exhibit stronger π-π stacking interactions but may suffer from faster metabolic clearance compared to triazoles .
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Uses a chromen-4-one system fused to pyrazolo-pyrimidine, enhancing planar rigidity for kinase binding but reducing solubility .
Piperidine and Benzamide Derivatives
- N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2,5-difluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (): Shares the piperidine-benzamide backbone but incorporates difluorophenyl and pyrazole groups. Fluorination increases metabolic stability, while the pyrazole may improve selectivity for fluorokine targets .
- N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (): Replaces piperidine with an ethyl-pyrazole, reducing basicity and likely altering blood-brain barrier penetration .
Substituent Effects
- 3-Methoxybenzamide vs. 4-Ethoxybenzamide : The target’s 3-methoxy group may favor orthosteric binding pockets (e.g., serotonin receptors), whereas 4-ethoxy analogs () prioritize para-substitution for steric bulk in allosteric modulation .
- 3,4-Dimethylphenyl vs. 3-Fluorophenyl : The dimethyl group in the target enhances hydrophobicity, while fluorophenyl derivatives () improve electronegativity for halogen bonding .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Accessibility : The target compound’s triazole-piperidine linkage can be synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method compared to the Suzuki couplings required for pyrazolo-pyrimidines () .
- Biological Activity: While direct activity data for the target is unavailable, analogs like ’s difluorophenyl-piperidine benzamide show nanomolar affinity for kinase targets, suggesting the triazole variant may retain potency with improved solubility .
- ADME Profile : The 3-methoxy group may reduce cytochrome P450 inhibition compared to ethoxy or fluoro substituents, as seen in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
